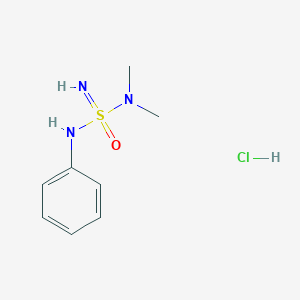

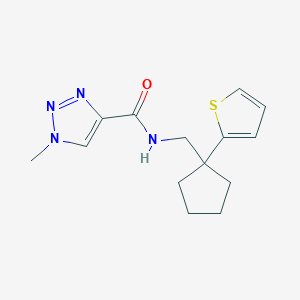

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aniline is an organic compound with the formula C6H5NH2. It is a precursor to many industrial chemicals and its main use is in the manufacture of precursors to polyurethane . N,N-Dimethylaniline is a substituted derivative of aniline, featuring a dimethylamino group attached to a phenyl group .

Synthesis Analysis

Aniline and its derivatives can be synthesized through various methods. For instance, N,N-Dimethylaniline can be produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of aniline consists of a benzene ring attached to an amine group. In the case of N,N-Dimethylaniline, it features a dimethylamino group attached to a phenyl group .Chemical Reactions Analysis

Aniline and its derivatives undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .Physical And Chemical Properties Analysis

Aniline is a basic compound and will undergo acid–base reactions. It is a colorless liquid when pure, but commercial samples are often yellow . N,N-Dimethylaniline is also a colorless liquid when pure, but commercial samples are often yellow .Scientific Research Applications

Synthesis and Characterization

- "N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride" has been used in the synthesis of complex organic compounds. For instance, Xu Bing-tao et al. (2017) reported its use in synthesizing 3,5-Dimethyl-4-hydroxy phenyl-pentazole, demonstrating its application in creating stable compounds at low temperatures (Xu Bing-tao et al., 2017).

Fluorescent Thermometer Development

- Cheng Cao et al. (2014) explored its use in developing a ratiometric fluorescent thermometer. The compound exhibited enhanced fluorescence with temperature increase, showing potential in temperature-sensitive applications (Cheng Cao et al., 2014).

Antimicrobial Activity

- The antimicrobial properties of related sulfonimidoyl compounds were investigated by B. Eren et al. (2019), who synthesized N-(phenyl)dimethyldisulfonimide and tested its efficacy against bacteria and fungi (B. Eren et al., 2019).

Chemical Reaction Mechanisms

- Research by J. Helmick et al. (1991) involved studying the reaction mechanisms of compounds similar to "N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride," providing insights into nucleophilic substitution processes (J. Helmick et al., 1991).

Bio-electro Reactor Studies

- Huang Wei (2007) conducted studies on the degradation of 4-Amino-dimethyl-aniline hydrochloride, a related compound, using bio-electro reactors, highlighting its relevance in environmental science (Huang Wei, 2007).

Fluorescent Probes and Bioimaging

- Baolong Huo et al. (2019) developed a fluorescent "light-up" probe using a similar compound, showing its utility in detecting nerve agent mimics (Baolong Huo et al., 2019).

- Yan-Wei Wang et al. (2009) investigated a boron dipyrromethene derivative for detecting Al3+ ions, demonstrating its application in fluorescent bioimaging (Yan-Wei Wang et al., 2009).

Electrochemical Detection

- Hacer Azak et al. (2016) used a similar compound for the electrochemical detection of cell attachment, indicating its potential in biosensing applications (Hacer Azak et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(dimethylaminosulfonimidoyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS.ClH/c1-11(2)13(9,12)10-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,9,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRBIHBCPGLTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)NC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)

![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3013586.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3013587.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)